molecular formula C17H16N4O2S B8427485 2,6-diamino-N-(5-phenoxy-thiophene-2-ylmethyl)-nicotinamide

2,6-diamino-N-(5-phenoxy-thiophene-2-ylmethyl)-nicotinamide

Cat. No. B8427485
M. Wt: 340.4 g/mol
InChI Key: OIVIWRVRHHBZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932272B2

Procedure details

To a solution of 2,6-diamino-nicotinic acid ethyl ester described in Preparation Example A-14 (18 mg, 0.1 mmol) in ethanol (10 mL) was added 1N sodium hydroxide aqueous solution (5 mL), and the solution was stirred for 1 hour 10 minutes under reflux. After cooling the reaction solution, the solution was neutralized with 1N hydrochloric acid and concentrated. The resulting crude product was suspended in N,N-dimethylformamide (3 mL), triethylamine (0.02 mL, 0.15 mmol), benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (65 mg, 0.15 mmol) and C-(5-phenoxy-thiophen-2-yl)-methylamine described in Preparation Example 26 (30 mg, 0.15 mmol) were added thereto, followed by stirring at room temperature for 19 hours 40 minutes. After the reaction was completed, reaction solution was poured into brine, and the solution was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate then concentrated, the obtained residue was purified by NH silica gel column chromatography (ethyl acetate), and the title compound (8.7 mg, 0.025mol, 25%) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.02 mL
Type
reactant
Reaction Step Four
Quantity
65 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Example 26
Quantity
30 mg
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Eight
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
25%

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[N:7][C:6]=1[NH2:12])C.[OH-].[Na+].Cl.C(N(CC)CC)C.F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1.[O:51]([C:58]1[S:62][C:61]([CH2:63][NH2:64])=[CH:60][CH:59]=1)[C:52]1[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=1>C(O)C.[Cl-].[Na+].O>[NH2:12][C:6]1[N:7]=[C:8]([NH2:11])[CH:9]=[CH:10][C:5]=1[C:4]([NH:64][CH2:63][C:61]1[S:62][C:58]([O:51][C:52]2[CH:53]=[CH:54][CH:55]=[CH:56][CH:57]=2)=[CH:59][CH:60]=1)=[O:13] |f:1.2,5.6,9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=C(N=C(C=C1)N)N)=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0.02 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
65 mg
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(S1)CN
Step Seven
Name
Example 26
Quantity
30 mg
Type
reactant
Smiles
Step Eight
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Nine
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 1 hour 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 19 hours 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
reaction solution
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by NH silica gel column chromatography (ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=C(C(=O)NCC=2SC(=CC2)OC2=CC=CC=C2)C=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.025 mol
AMOUNT: MASS 8.7 mg
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.